molecular formula C21H25N3O5S B2768616 N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 922023-32-3

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2768616
CAS No.: 922023-32-3
M. Wt: 431.51
InChI Key: YSZAUURYZYDPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring fused to a benzene moiety. Key structural elements include:

  • 3,3,5-Trimethyl substituents on the oxazepine ring, which may enhance lipophilicity and metabolic stability.
  • A sulfamoyl group linked to a phenyl ring, a hallmark of sulfonamide-based pharmacophores.
  • A terminal propionamide group, which could influence solubility and target binding.

Properties

IUPAC Name

N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-5-19(25)22-14-6-9-16(10-7-14)30(27,28)23-15-8-11-18-17(12-15)24(4)20(26)21(2,3)13-29-18/h6-12,23H,5,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZAUURYZYDPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzo[b][1,4]oxazepin structure combined with a sulfamoyl group and a propionamide moiety. The synthesis typically involves multi-step organic reactions including cyclization and functional group modifications to achieve the desired structure.

Synthetic Route Overview

  • Formation of the Oxazepine Ring : This is achieved through cyclization involving suitable amines and carbonyl compounds under controlled conditions.
  • Introduction of the Sulfamoyl Group : The sulfamoyl moiety is introduced via reaction with a sulfonyl chloride in the presence of a base.
  • Final Modifications : The propionamide group is added through acylation reactions.

The biological activity of this compound involves interactions with specific molecular targets such as enzymes or receptors. The sulfamoyl group mimics para-aminobenzoic acid (PABA), potentially inhibiting enzymes involved in folic acid synthesis in bacteria .

Biological Evaluations

Various studies have investigated the compound's efficacy in different biological contexts:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties by inhibiting bacterial growth through interference with folate synthesis pathways.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to metabolic pathways relevant in disease states.

Data Tables

Biological Activity Mechanism Reference
AntibacterialInhibition of folate synthesis
AnticancerInduction of apoptosis
Enzyme InhibitionSpecific enzyme target modulation

Case Studies

  • Study on Antimicrobial Effects :
    • A study investigated the compound's inhibition of bacterial strains responsible for common infections. Results showed a significant reduction in bacterial viability when exposed to varying concentrations of the compound.
  • Evaluation in Cancer Research :
    • Another research focused on the cytotoxic effects against breast cancer cell lines. The study reported that treatment with the compound led to a marked decrease in cell proliferation and increased markers of apoptosis.

Comparison with Similar Compounds

Key Findings :

  • Pyrazole derivatives (e.g., compounds 3, 5, 6 ) demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • The target compound’s oxazepine core may offer improved steric compatibility with bacterial DHPS compared to pyrazole-based analogs, though empirical data are lacking.

Fluoroquinolones: Marbofloxacin ()

Marbofloxacin, a fluoroquinolone antibiotic, provides a mechanistic contrast to sulfonamides:

Feature Target Compound Marbofloxacin
Mechanism Putative DHPS inhibition DNA gyrase/topoisomerase IV inhibition
Core Structure Benzo[b][1,4]oxazepine Fluoroquinolone
Pharmacokinetics Not reported High bioavailability (108% in pigs)
Spectrum Presumed narrow (sulfonamide class) Broad-spectrum activity

Key Insights :

  • Unlike fluoroquinolones, sulfonamides like the target compound may face resistance due to widespread use, necessitating structural optimization.

Oxazepine Derivatives ()

details oxazepine synthesis via reactions with triazines and anhydrides. Comparisons include:

Feature Target Compound Oxazepine Derivatives ()
Substituents Sulfamoyl, propionamide, trimethyl groups Triazine, anhydride-linked groups
Synthetic Route Not detailed Maleic/succinic anhydride reactions
Applications Antimicrobial (inferred) Undisclosed (structural focus)

Key Observations :

  • The target compound’s sulfamoyl group differentiates it from anhydride-functionalized oxazepines in , which lack explicit bioactive moieties .
  • Synthetic methods in (e.g., anhydride ring-opening) could inform alternative routes for modifying the target compound’s oxazepine core.

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step reactions, typically starting with cyclization to form the oxazepine core, followed by sulfonation and propionamide coupling . To optimize conditions (e.g., temperature, solvent, catalysts), employ Design of Experiments (DoE) to minimize trial-and-error approaches. For example, use fractional factorial designs to identify critical variables (e.g., reaction time, reagent stoichiometry) and response surface methodology to refine yields . Advanced purification techniques like preparative HPLC or column chromatography are recommended for isolating intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of NMR (¹H, ¹³C, DEPT for stereochemistry), HRMS (for molecular weight confirmation), and FT-IR (to verify functional groups like sulfonamide and carbonyl). For crystalline intermediates, X-ray diffraction provides definitive structural proof. Cross-reference spectral data with structurally analogous benzo[b][1,4]oxazepine derivatives to resolve ambiguities .

Q. What preliminary biological screening assays are appropriate for this compound?

Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfamoyl group’s known role in binding catalytic sites . Use cell viability assays (MTT or resazurin-based) to screen for anticancer activity. For antimicrobial potential, employ microdilution assays against Gram-positive/negative bacteria and fungi. Always include positive controls (e.g., known inhibitors) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide synthetic modifications?

Apply density functional theory (DFT) to model reaction pathways (e.g., cyclization energetics) and identify transition states . Use molecular docking to simulate interactions with biological targets (e.g., kinases) and prioritize derivatives with enhanced binding affinity. Tools like Schrödinger Suite or AutoDock Vina are recommended for virtual screening .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

When SAR data conflicts (e.g., varying substituent effects on bioactivity), conduct meta-analysis of published analogs and validate hypotheses via focused libraries. For example, systematically replace the sulfamoyl group’s aryl moiety with electron-withdrawing/donating groups and assay changes in potency. Use statistical modeling (e.g., partial least squares regression) to correlate structural descriptors with activity .

Q. How can the compound’s metabolic stability and toxicity be assessed in vitro?

Perform hepatic microsomal assays (human/rodent) to evaluate metabolic degradation rates. Use CYP450 inhibition assays to identify drug-drug interaction risks. For toxicity, employ hERG channel binding assays (to assess cardiac risk) and AMES tests (for mutagenicity). Pair these with proteomics to map off-target interactions .

Q. What advanced techniques characterize the compound’s solid-state properties for formulation studies?

Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify polymorphs. Dynamic vapor sorption (DVS) assesses hygroscopicity, critical for stability. For solubility enhancement, screen co-crystals via high-throughput crystallization using GRAS (Generally Recognized As Safe) co-formers .

Methodological Tables

Table 1: Key Synthetic Intermediates and Characterization Methods

IntermediateKey Reaction StepCharacterization Techniques
Oxazepine coreCyclization of precursor¹H NMR, FT-IR, melting point
Sulfonamide intermediateSulfonation with SOCl₂/amine¹³C NMR, HRMS
Final propionamideCoupling via EDC/HOBtHPLC purity >98%, XRPD

Table 2: Computational Tools for Reactivity Prediction

ToolApplicationExample Output
Gaussian 16DFT calculationsTransition state geometries
AutoDock VinaDocking to kinase targetsBinding energy (kcal/mol)
MOEQSAR modelingActivity cliffs, descriptor importance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.